5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 1-position. It is a colorless to pale yellow crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and ethanol, but nearly insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be achieved through various methods. One common approach involves the bromination of pyrazolo[3,4-b]pyridine. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine can be iodized by N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . Another method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions, where pyrazolo[3,4-b]pyridine is treated with brominating agents under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodination, PMB-Cl for protection, and aryl boronic acids for Suzuki coupling reactions. The reactions are typically carried out in organic solvents such as dichloromethane and ethanol, under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction, which can lead to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 5-bromo-1H-pyrazolo[3,4-b]pyridine
- 1-methyl-1H-pyrazolo[3,4-b]pyridine
- 5-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the methyl group at the 1-position enhances its reactivity and potential as a versatile scaffold for drug design and development .
Properties
IUPAC Name |
5-bromo-1-methyl-2H-pyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-6-5(7(12)10-11)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFRMKMCTFFODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781902-24-6 |
Source
|
Record name | 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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